Azido-PEG5-alcohol

Description

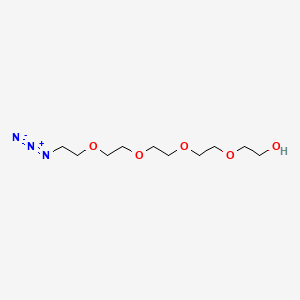

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O5/c11-13-12-1-3-15-5-7-17-9-10-18-8-6-16-4-2-14/h14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGGTGKXQQGEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743978 | |

| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86770-68-5 | |

| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Azido-PEG5-alcohol: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Azido-PEG5-alcohol, a versatile heterobifunctional linker widely utilized in biomedical research and drug development. Tailored for researchers, scientists, and professionals in the field, this document details the molecule's properties, experimental applications, and relevant biochemical pathways.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative featuring a terminal azide group and a primary alcohol. The five ethylene glycol units impart hydrophilicity, enhancing the solubility of conjugates in aqueous media, a crucial attribute for biological applications.[1][2] The azide moiety serves as a reactive handle for bioorthogonal "click chemistry" reactions, while the hydroxyl group allows for further chemical modifications.[3][4]

| Property | Value | References |

| Chemical Formula | C10H21N3O5 | [3] |

| Molecular Weight | 263.29 g/mol | [5][6] |

| CAS Number | 86770-68-5 | [3][7] |

| Appearance | Colorless to light yellow liquid | [6] |

| Purity | Typically >95% or >98% | [3][8] |

| Solubility | Water, DMSO, DCM, DMF | [3] |

| Storage | -20°C | [3][4] |

Key Applications in Bioconjugation and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several advanced research areas:

-

Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient and specific, enabling the stable ligation of this compound to molecules containing alkyne or strained alkyne functionalities, respectively.[9]

-

Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, this compound can be used to attach potent cytotoxic drugs to monoclonal antibodies.[2][7] The PEG spacer enhances the pharmacokinetic properties of the resulting ADC.

-

PROTACs (Proteolysis Targeting Chimeras): This molecule is also employed as a PEG-based linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[10] The PEG linker component can improve the solubility and cell permeability of the PROTAC.[11]

Experimental Protocols

The following are generalized protocols for the use of this compound in key applications. Researchers should note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Reaction Solvent (e.g., water, DMSO, DMF, or mixtures)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent.

-

Prepare a stock solution of this compound in the same solvent. A slight excess (1.1-1.5 equivalents) relative to the alkyne substrate is recommended.

-

Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

-

Freshly prepare a stock solution of Sodium Ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a reaction vessel, add the alkyne-functionalized molecule.

-

Add the this compound stock solution.

-

Add the reaction solvent to achieve the desired final concentration.

-

Add the copper ligand solution (typically 1-5 mol% relative to the alkyne).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the CuSO4 stock solution (1-10 mol%) followed by the freshly prepared sodium ascorbate stock solution (10-100 mol%).

-

Incubate the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

-

-

Purification:

-

Upon completion, the conjugate can be purified using standard techniques such as size exclusion chromatography, reverse-phase HPLC, or ion-exchange chromatography to remove excess reagents and byproducts.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for reactions involving sensitive biological molecules.

Materials:

-

This compound

-

Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

-

Reaction Solvent (e.g., PBS, DMSO, DMF)

Procedure:

-

Preparation of Reactants:

-

Dissolve the cyclooctyne-functionalized molecule in the chosen reaction solvent.

-

Dissolve this compound in the same solvent.

-

-

Reaction Setup and Incubation:

-

Mix the two solutions, typically in equimolar amounts or with a slight excess of one component.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.

-

Monitor the reaction progress by LC-MS or HPLC.

-

-

Purification:

-

Purify the final conjugate using appropriate chromatographic techniques such as size exclusion or reverse-phase HPLC.

-

Mandatory Visualizations

Caption: Chemical Structure of this compound.

Caption: Workflow for a CuAAC reaction.

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 6. jcmarot.com [jcmarot.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An integrated process combining the reaction and purification of PEGylated proteins - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

Azido-PEG5-alcohol chemical structure and synthesis

An In-depth Technical Guide to Azido-PEG5-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative characterized by a five-unit ethylene glycol chain. One terminus of the chain is functionalized with an azide group (N₃), while the other end features a primary alcohol (hydroxyl group, -OH). The chemical name for this compound is 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanol[1].

The structure incorporates a hydrophilic PEG spacer, which enhances the solubility of the molecule and its conjugates in aqueous media[1][2][3]. The terminal azide and hydroxyl groups serve as reactive handles for subsequent chemical modifications. The azide group can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules[1][2][3][4][5][6]. The hydroxyl group can be further derivatized or replaced with other functional groups to facilitate conjugation to various substrates[1][2][3][6].

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 86770-68-5 | [1][3][4] |

| Molecular Formula | C₁₀H₂₁N₃O₅ | [1][3][7] |

| Molecular Weight | 263.29 g/mol | [1][3][7] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | >96% - 98% | [2][3][7] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |

| LogP | -1.59 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 14 | [1] |

| SMILES | [N-]=[N+]=NCCOCCOCCOCCOCCOH | [1] |

| InChI Key | JTGGTGKXQQGEHB-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from pentaethylene glycol. The general strategy involves the activation of one of the terminal hydroxyl groups, followed by a nucleophilic substitution with an azide source.

Synthesis Pathway

The overall synthetic scheme involves:

-

Mesylation: Selective mono-mesylation of pentaethylene glycol using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA). This reaction converts a hydroxyl group into a good leaving group (mesylate).

-

Azidation: Nucleophilic substitution of the mesylate group with sodium azide (NaN₃) to yield the final product, this compound.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of azido-terminated PEGs[8][9].

Materials and Reagents:

-

Pentaethylene glycol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA), distilled

-

Dichloromethane (DCM), anhydrous

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

Step 1: Synthesis of Mono-mesylated-PEG5-alcohol

-

In an oven-dried round-bottom flask under an inert atmosphere (Argon), dissolve pentaethylene glycol (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add distilled triethylamine (1.1 equivalents) to the solution and stir for 15 minutes.

-

Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude mono-mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude mono-mesylated-PEG5-alcohol from Step 1 in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (3-5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.

-

After cooling to room temperature, dilute the mixture with water and extract with DCM or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting crude product using column chromatography (e.g., silica gel with a gradient of ethyl acetate/hexanes) to yield pure this compound as a colorless to light yellow oil.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

This compound is a critical tool for researchers due to its bifunctional nature and the biocompatibility of the PEG linker.

-

PROTACs: It serves as a PEG-based linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation[1][4][10]. The linker length and composition are crucial for optimizing the ternary complex formation and degradation efficiency.

-

Antibody-Drug Conjugates (ADCs): This molecule is used as a non-cleavable ADC linker to connect a cytotoxic payload to an antibody[4][10]. The hydrophilic PEG spacer improves the pharmacokinetic properties of the resulting ADC.

-

Click Chemistry: The azide functionality allows for efficient and specific conjugation to molecules containing alkyne groups via click chemistry, a powerful tool for bioconjugation, labeling, and surface modification[4][5].

-

Surface Functionalization: The hydroxyl group can be used to anchor the molecule to surfaces, while the azide group remains available for subsequent "clicking" of biomolecules or other ligands.

The diagram below illustrates the central role of this compound in linking different molecular entities.

Caption: Reactivity and applications of this compound.

References

- 1. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. This compound, 86770-68-5 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. tebubio.com [tebubio.com]

- 7. precisepeg.com [precisepeg.com]

- 8. mdpi.com [mdpi.com]

- 9. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | ADC Linker | DC Chemicals [dcchemicals.com]

The Multifaceted Role of the PEG Spacer in Azido-PEG5-alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG5-alcohol is a heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and materials science. Its deceptively simple structure, consisting of an azide terminus, a five-unit polyethylene glycol (PEG) spacer, and a terminal alcohol, belies a sophisticated design that imparts a range of highly desirable properties to the molecules it modifies. This technical guide provides a comprehensive exploration of the pivotal role of the PEG spacer in the functionality of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its application in key scientific workflows.

Core Principles: Deconstructing this compound

The utility of this compound stems from the distinct functions of its three key components:

-

The Azide Group (N₃): This moiety is the reactive handle for "click chemistry," one of the most efficient and bioorthogonal conjugation reactions. The azide group readily and specifically reacts with alkyne-containing molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) to form a stable triazole linkage.[1][2] This high selectivity and reliability make it ideal for attaching a wide variety of molecules, from small-molecule drugs to large biologics.[3]

-

The PEG Spacer (-(CH₂CH₂O)₅-): The five-unit polyethylene glycol chain is the central focus of this guide. It serves as a flexible, hydrophilic spacer that confers a multitude of benefits to the resulting conjugate. These advantages, which will be explored in detail, include enhanced solubility, improved biocompatibility, reduced immunogenicity, and steric hindrance effects that can be strategically leveraged.[4]

-

The Alcohol Group (-OH): The terminal hydroxyl group provides an additional site for further chemical modification. It can be derivatized to introduce other reactive functionalities, enabling the creation of more complex and multifunctional molecular constructs.[2][5]

Quantitative Data Summary

The physicochemical properties of this compound are critical for its application in various experimental settings. The following table summarizes key quantitative data for this linker.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁N₃O₅ | [2][6] |

| Molecular Weight | 263.29 g/mol | [5][7][8] |

| CAS Number | 86770-68-5 | [1][2] |

| Purity | Typically >95-98% | [2][6] |

| Appearance | Colorless to light yellow liquid/oil | [5][7] |

| Solubility | Water, DMSO, DCM, DMF | [2] |

| Topological Polar Surface Area (TPSA) | 105.91 Ų | [9] |

| logP | 0.3554 | [9] |

| Hydrogen Bond Acceptors | 7 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 14 | [5] |

The Pivotal Role of the PEG5 Spacer

The polyethylene glycol chain is more than just a simple linker; it is a functional component that profoundly influences the properties of the final conjugate.

Enhanced Hydrophilicity and Solubility

One of the most significant contributions of the PEG spacer is its ability to impart hydrophilicity.[5] Many therapeutic molecules, particularly potent cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic. This poor water solubility can lead to aggregation and difficulties in formulation and administration. The incorporation of a PEG spacer dramatically improves the aqueous solubility of these hydrophobic molecules, facilitating their use in biological systems.[4]

Improved Biocompatibility and Reduced Immunogenicity

PEG is a well-established biocompatible polymer with low toxicity.[10] When conjugated to a therapeutic protein or nanoparticle, the PEG spacer can create a hydrophilic shield that masks the molecule from the host's immune system. This "stealth" effect reduces the likelihood of an immune response, thereby lowering the immunogenicity of the therapeutic agent and prolonging its circulation time in the bloodstream.[4][11]

Steric Hindrance and Pharmacokinetic Modulation

The flexible PEG chain occupies a significant hydrodynamic volume, which provides a steric barrier. This steric hindrance can protect the conjugated molecule from enzymatic degradation, enhancing its stability in vivo.[12] Furthermore, the increased size of the PEGylated molecule reduces its renal clearance, leading to a longer plasma half-life and improved pharmacokinetic profile.[11] This allows for less frequent dosing of the therapeutic.

Controlled Spatial Separation

In complex constructs like ADCs and Proteolysis Targeting Chimeras (PROTACs), the PEG spacer provides a defined and flexible distance between the different functional moieties. In an ADC, it separates the cytotoxic payload from the antibody, ensuring that the antibody's binding to its target is not sterically hindered. In a PROTAC, the linker's flexibility is crucial for allowing the two ligands to optimally orient and bind to the target protein and the E3 ubiquitin ligase, facilitating the formation of a stable ternary complex for protein degradation.[13]

Experimental Protocols

The following section provides a detailed, generalized protocol for a typical bioconjugation experiment using this compound via a copper-catalyzed click chemistry reaction.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines the conjugation of an alkyne-modified biomolecule (e.g., a protein or oligonucleotide) with this compound.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Sodium ascorbate

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Deionized (DI) water

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Prepare a 10 mM stock solution of this compound in DMSO or water.

-

Prepare a 20 mM stock solution of CuSO₄ in DI water.

-

Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in DI water or DMSO.

-

Freshly prepare a 300 mM stock solution of sodium ascorbate in DI water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified biomolecule solution.

-

Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the alkyne-modified biomolecule.

-

In a separate tube, premix the CuSO₄ and ligand solutions. For THPTA, a 1:5 molar ratio of Cu:ligand is common.

-

Add the premixed copper/ligand solution to the reaction mixture.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution.

-

-

Reaction Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.

-

-

Purification:

-

Upon completion of the reaction, purify the conjugate to remove excess reagents.

-

For proteins, size-exclusion chromatography or dialysis are common methods.

-

For smaller molecules, HPLC can be used for purification.

-

-

Characterization:

-

Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways where this compound is a critical component.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: PROTAC synthesis and its mechanism of action.

Caption: Workflow for surface modification using this compound.

Conclusion

The PEG5 spacer in this compound is a critical determinant of its broad utility in modern chemical biology and drug development. Its ability to enhance solubility, improve biocompatibility, modulate pharmacokinetics, and provide controlled spatial separation makes it an invaluable component in the design of sophisticated molecular constructs. By understanding and leveraging the properties imparted by the PEG spacer, researchers can design more effective and safer therapeutics, develop advanced diagnostic tools, and engineer novel functional materials. This guide serves as a foundational resource for professionals seeking to harness the full potential of this versatile linker in their research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 86770-68-5 | BroadPharm [broadpharm.com]

- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound - CD Bioparticles [cd-bioparticles.net]

- 9. chemscene.com [chemscene.com]

- 10. benchchem.com [benchchem.com]

- 11. PEGylation - Wikipedia [en.wikipedia.org]

- 12. Binding mechanisms of PEGylated ligands reveal multiple effects of the PEG scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Azido-PEG5-alcohol for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG5-alcohol, a versatile heterobifunctional linker, for professionals in the fields of life sciences and drug development. We will delve into its core properties, applications, and provide detailed protocols for its use in bioconjugation, with a focus on clarity and practical application for those new to the field.

Introduction to this compound and PEGylation

This compound is a chemical tool integral to the field of bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. It consists of three key components: an azide group (N₃), a five-unit polyethylene glycol (PEG) chain, and a terminal hydroxyl group (-OH). This structure makes it a heterobifunctional linker, meaning it has two different reactive ends that can participate in distinct chemical reactions.

The incorporation of a PEG chain, a process known as PEGylation, is a widely adopted strategy in drug development and biotechnology.[1] The PEG linker in this compound is hydrophilic, which helps to increase the solubility of hydrophobic molecules in aqueous solutions.[2] Furthermore, PEGylation can enhance the stability of biomolecules, prolong their circulation time in the body by reducing renal clearance, and decrease their immunogenicity.[3]

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following table summarizes its key quantitative data.

| Property | Value | References |

| Chemical Formula | C₁₀H₂₁N₃O₅ | [4][5] |

| Molecular Weight | 263.29 g/mol | [4][6] |

| CAS Number | 86770-68-5 | [1][4][6][7] |

| Appearance | Colorless to light yellow liquid | [6] |

| Purity | Typically >95% | [3][5][7] |

| Solubility | Soluble in water, DMSO, DCM, and DMF | [5] |

| Storage Conditions | Recommended storage at -20°C for long-term stability.[4][5] | [4][5] |

Key Applications in Bioconjugation

The dual functionality of this compound makes it a valuable reagent in several advanced bioconjugation applications, primarily through "click chemistry." Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific.[8] The azide group of this compound is a key participant in one of the most common click chemistry reactions: the azide-alkyne cycloaddition.

This reaction can be performed in two main ways:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage.[][10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (like DBCO or BCN) to react with the azide.[11][12] The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for use in living systems.[11]

The hydroxyl group on this compound provides a further point for modification, allowing for the attachment of other molecules of interest.[1][4]

Antibody-Drug Conjugates (ADCs)

This compound is frequently used as a non-cleavable linker in the synthesis of ADCs.[6][13] ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The this compound linker connects the antibody to the drug, and its PEG component can improve the overall properties of the ADC.[1]

PROTACs

This linker is also employed in the development of Proteolysis Targeting Chimeras (PROTACs).[1][6] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[6]

Experimental Protocols

Here, we provide a detailed, beginner-friendly protocol for a typical bioconjugation experiment using this compound: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to an alkyne-modified protein.

Materials and Reagents

-

Alkyne-modified protein (e.g., a protein with a terminal alkyne group)

-

This compound

-

Copper(II) sulfate (CuSO₄) solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

-

Sodium ascorbate solution (100 mM in water, freshly prepared)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Purification system (e.g., size-exclusion chromatography column)

-

Analytical instruments for characterization (e.g., SDS-PAGE, mass spectrometer)

Step-by-Step Procedure

-

Preparation of Reactants:

-

Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of this compound in DMSO or water.

-

-

Setting up the Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution. The molar ratio of this compound to the protein should typically be in excess (e.g., 10-50 fold) to ensure complete reaction.

-

Gently mix the solution.

-

-

Initiating the CuAAC Reaction:

-

Prepare a fresh premix of the copper catalyst by adding the CuSO₄ solution to the THPTA ligand solution in a 1:5 molar ratio. Allow this to incubate for 5 minutes. The THPTA ligand helps to stabilize the copper(I) catalyst and improve reaction efficiency.[14]

-

Add the copper/THPTA premix to the reaction tube containing the protein and this compound.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[14]

-

The final concentrations in the reaction mixture should be approximately:

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.

-

-

Purification of the Conjugate:

-

After the incubation period, purify the protein-PEG conjugate from excess reagents and catalyst using a suitable method such as size-exclusion chromatography (desalting column) or dialysis.

-

-

Characterization:

-

Analyze the purified conjugate to confirm successful bioconjugation. This can be done using techniques such as:

-

SDS-PAGE: The PEGylated protein will show an increase in molecular weight compared to the unmodified protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This will provide the precise molecular weight of the conjugate, confirming the addition of the this compound.

-

-

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can help to visualize the experimental workflows and the chemical principles involved.

Caption: A flowchart illustrating the key steps in a typical bioconjugation experiment.

Caption: The chemical principle of the CuAAC reaction.

Safety and Handling

This compound is intended for research use only.[1] As with any chemical reagent, it is important to follow standard laboratory safety procedures. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and potential hazards.[15][16] In general, avoid inhalation, and contact with skin and eyes.[15] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15] The product should be stored in a cool, dry place, typically at -20°C.[5]

Conclusion

This compound is a powerful and versatile tool for researchers and drug developers engaged in bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, makes it suitable for a wide range of applications, from the synthesis of antibody-drug conjugates to the development of PROTACs. By understanding its core properties and following established protocols for click chemistry, scientists can effectively utilize this reagent to advance their research and development goals.

References

- 1. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. precisepeg.com [precisepeg.com]

- 4. tebubio.com [tebubio.com]

- 5. This compound, 86770-68-5 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, CAS 86770-68-5 | AxisPharm [axispharm.com]

- 8. broadpharm.com [broadpharm.com]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jcmarot.com [jcmarot.com]

- 12. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. jenabioscience.com [jenabioscience.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. broadpharm.com [broadpharm.com]

Azido-PEG5-alcohol: A Core Component in Modern PROTAC Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are meticulously designed with three components: a ligand to engage a target protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that bridges the two.[3][4] It is the linker that plays a pivotal role in the overall efficacy of the PROTAC, profoundly influencing its physicochemical properties and its ability to orchestrate a productive ternary complex (POI-PROTAC-E3 ligase).[5][6]

Among the diverse array of linker architectures, those incorporating polyethylene glycol (PEG) units have become fundamental in PROTAC design.[3] Azido-PEG5-alcohol, a discrete PEG linker, has emerged as a particularly valuable building block. It offers a precise length, inherent hydrophilicity, and two distinct functional handles—an azide and a hydroxyl group—providing a versatile platform for the synthesis of sophisticated protein degraders.[7][8] This guide delves into the key features of this compound, presenting its technical specifications, outlining its application in PROTAC synthesis, and illustrating the underlying principles of its utility.

Core Features and Physicochemical Properties

This compound is a bifunctional molecule featuring a five-unit PEG chain, which provides a balance of flexibility and hydrophilicity.[3][] This hydrophilicity is crucial for mitigating the poor solubility often associated with large, complex PROTAC molecules.[4][10] The molecule is terminated with an azide group at one end and a primary alcohol (hydroxyl group) at the other.[7] These two functional groups are key to its versatility in PROTAC synthesis.

The terminal hydroxyl group serves as a convenient attachment point for derivatization, often reacting with an E3 ligase ligand.[7][8] The azide group provides a bioorthogonal handle for the subsequent conjugation of the POI ligand using highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][11][] This modular approach allows for the rapid assembly of diverse PROTAC libraries.[6][13]

Quantitative Data Summary

The following table summarizes the key quantitative and physicochemical properties of this compound, compiled from various chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 86770-68-5 | [8][14] |

| Molecular Formula | C10H21N3O5 | [14] |

| Molecular Weight | 263.29 g/mol | [14] |

| Appearance | Oil | [15] |

| Solubility | Water soluble, slightly soluble in chloroform and methanol | [8][15] |

| Refractive Index (n20/D) | 1.465 - 1.469 | [15] |

Role in PROTAC Synthesis and Mechanism

The strategic incorporation of this compound into a PROTAC molecule is a multi-step process that leverages its dual functionality. The synthetic workflow typically begins with the conjugation of an E3 ligase ligand to the alcohol terminus, followed by the attachment of a POI-binding ligand to the azide terminus.

General Experimental Protocol: Two-Step PROTAC Synthesis

Step 1: Attachment of E3 Ligase Ligand to the Alcohol Terminus

-

Activation of Ligand: An E3 ligase ligand containing a carboxylic acid (e.g., a derivative of pomalidomide or VHL ligand) is activated. This can be achieved by converting the carboxylic acid to an activated ester (e.g., NHS ester) or by using standard peptide coupling reagents like HATU or HBTU in the presence of an amine base such as DIPEA.

-

Esterification/Etherification: The activated E3 ligase ligand is then reacted with the terminal hydroxyl group of this compound in an appropriate anhydrous solvent (e.g., DMF or DCM). The reaction is typically stirred at room temperature until completion, which is monitored by TLC or LC-MS.

-

Purification: The resulting intermediate, now an Azido-PEG5-E3 Ligase Ligand conjugate, is purified using column chromatography on silica gel to remove excess reagents and byproducts.

Step 2: "Click Chemistry" Conjugation of the POI Ligand

-

POI Ligand Preparation: The ligand for the protein of interest (POI) must be functionalized with a terminal alkyne group.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Azido-PEG5-E3 Ligase Ligand conjugate from Step 1 is dissolved in a solvent system such as a mixture of t-butanol and water. The alkyne-functionalized POI ligand is added, followed by a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).[6][]

-

Reaction and Purification: The reaction mixture is stirred at room temperature. Upon completion, the final PROTAC product is purified, typically by preparative reverse-phase HPLC, to yield the high-purity heterobifunctional molecule.[16]

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the synthetic strategy and the mechanism of action for a PROTAC synthesized using this compound.

Once synthesized, the PROTAC orchestrates the degradation of the target protein. It acts as a molecular bridge, bringing the POI into close proximity with the recruited E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.

Conclusion

This compound is a powerful and versatile tool in the development of PROTACs. Its well-defined structure provides a hydrophilic spacer of optimal length to facilitate the formation of a stable ternary complex, a critical determinant of degradation efficiency.[3][5] The presence of orthogonal azide and alcohol functional groups enables a streamlined and modular synthetic approach, particularly through the use of robust click chemistry.[7][] As researchers continue to push the boundaries of targeted protein degradation, the rational design of linkers remains a central theme, and building blocks like this compound will continue to be indispensable for creating the next generation of potent and selective therapeutic agents.

References

- 1. One moment, please... [jenkemusa.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. chempep.com [chempep.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 8. This compound, 86770-68-5 | BroadPharm [broadpharm.com]

- 10. nbinno.com [nbinno.com]

- 11. medchemexpress.com [medchemexpress.com]

- 13. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 14. apexbt.com [apexbt.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

Azido-PEG5-alcohol: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Azido-PEG5-alcohol is a heterobifunctional linker widely utilized in bioconjugation, particularly in the fields of proteomics, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, featuring a terminal azide group for "click" chemistry, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group for further derivatization, offers a versatile platform for linking molecules of interest. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, supported by experimental considerations and data presentation to aid researchers in its effective application.

Solubility Characteristics

The hydrophilic polyethylene glycol (PEG) spacer significantly influences the solubility profile of this compound, rendering it soluble in a variety of aqueous and organic solvents.[1][2][3][4] This property is crucial for its application in biological systems, which are predominantly aqueous.

Quantitative Solubility Data

While precise quantitative solubility data (e.g., in mg/mL) for this compound is not extensively published in peer-reviewed literature, information from commercial suppliers and the general properties of PEG linkers provide a strong indication of its solubility profile. The following table summarizes the known solubility of this compound in common laboratory solvents.

| Solvent | Solubility | Remarks |

| Water | Soluble[3][5] | The hydrophilic PEG chain enhances aqueous solubility.[4][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble[3][6] | Often used as a stock solution solvent. |

| Dichloromethane (DCM) | Soluble[3] | A common solvent for organic synthesis and purification. |

| Dimethylformamide (DMF) | Soluble[3][6] | Another common solvent for organic reactions. |

| Ethanol | May be soluble[6] | Often requires a small amount for initial testing.[6] |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step conjugation chemistries. The molecule's stability is primarily influenced by the organic azide group and the PEG backbone.

General Stability of Organic Azides

Organic azides are energetic molecules and should be handled with care.[7] Their stability is influenced by several factors:

-

Carbon-to-Nitrogen Ratio: A higher carbon-to-nitrogen ratio generally correlates with greater stability.[1]

-

Molecular Structure: The presence of electron-withdrawing groups can decrease thermal stability.[1][8]

-

Physical Stress: Organic azides can be sensitive to heat, shock, and friction.[9]

Stability of the PEG Linker

The polyethylene glycol (PEG) backbone of this compound is generally stable and does not undergo hydrolysis in aqueous solutions at neutral pH.[10][11] This contributes to the overall stability of the linker under typical bioconjugation conditions.

Recommended Storage and Handling

For long-term storage, this compound should be kept at -20°C in its pure form, where it can be stable for up to three years.[12] For shorter periods, storage at 4°C is acceptable for up to two years.[12] While the compound is stable at room temperature for short durations, such as during shipping, prolonged exposure to ambient temperatures should be avoided.[3][6] When in solution, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month.[12]

The following diagram illustrates the key factors influencing the stability of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. This compound, 86770-68-5 | BroadPharm [broadpharm.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. tebubio.com [tebubio.com]

- 6. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. purepeg.com [purepeg.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

The Strategic Application of Azido-PEG5-alcohol in the Advancement of Antibody-Drug Conjugates: A Technical Guide

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, the design and synthesis of antibody-drug conjugates (ADCs) represent a pinnacle of precision medicine. Central to the efficacy and safety of these biopharmaceuticals is the linker technology that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide delves into the core applications of Azido-PEG5-alcohol, a non-cleavable polyethylene glycol (PEG) linker, in the development of next-generation ADCs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and bioconjugation chemistry.

Introduction to this compound in ADC Architecture

This compound is a heterobifunctional linker characterized by a terminal azide (N₃) group and a primary alcohol (-OH) group, separated by a five-unit polyethylene glycol chain.[1][2][] This structure imparts several advantageous properties to ADCs, including enhanced hydrophilicity, improved pharmacokinetic profiles, and the ability to participate in highly specific "click chemistry" reactions.[4][5] The non-cleavable nature of the linker ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cancer cell, minimizing off-target toxicity.[1][2]

The azide functionality allows for specific conjugation to alkyne-modified antibodies or payloads through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][6] These bioorthogonal reactions offer high efficiency and specificity under mild, aqueous conditions, preserving the integrity and function of the antibody.[7] The terminal alcohol can be further functionalized to attach the cytotoxic drug, providing a versatile platform for ADC construction.[][8]

Core Benefits of PEGylation in ADCs

The incorporation of the PEG spacer in this compound offers significant advantages in ADC design:

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of many cytotoxic payloads, improving the overall solubility of the ADC and reducing the propensity for aggregation.[9][10]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life by reducing renal clearance.[9][10]

-

Reduced Immunogenicity: The PEG chain can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.[9]

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and evaluation of ADCs utilizing this compound. The following sections outline key experimental protocols.

Synthesis of an ADC using this compound via Click Chemistry

This protocol describes a general workflow for the site-specific conjugation of a cytotoxic drug to an antibody that has been engineered to contain an alkyne group.

Materials:

-

Alkyne-modified monoclonal antibody

-

This compound

-

Cytotoxic drug with a reactive group for conjugation to the alcohol terminus of the linker

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Size-exclusion chromatography (SEC) column

-

Hydrophobic interaction chromatography (HIC) column

Procedure:

-

Drug-Linker Synthesis: The alcohol terminus of this compound is first functionalized with the cytotoxic payload. This typically involves activation of the alcohol and subsequent reaction with a suitable functional group on the drug.

-

Antibody Preparation: The alkyne-modified antibody is prepared in PBS at a concentration of 5-10 mg/mL.

-

Click Chemistry Reaction:

-

Prepare fresh stock solutions of CuSO₄ (100 mM in water), THPTA (100 mM in water), and sodium ascorbate (100 mM in water).

-

In a microcentrifuge tube, combine the alkyne-modified antibody with a 5- to 10-fold molar excess of the azide-functionalized drug-linker.

-

Add CuSO₄ and THPTA in a 1:5 molar ratio to the antibody-linker mixture.

-

Initiate the reaction by adding a 10-fold molar excess of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Purification: The resulting ADC is purified using SEC to remove unreacted drug-linker and other small molecules. Further purification and characterization of different drug-to-antibody ratio (DAR) species can be achieved using HIC.[11][12]

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical quality attribute of an ADC. It can be determined using HIC-HPLC.[11][12] The different drug-loaded species are separated based on their hydrophobicity, and the weighted average DAR is calculated from the peak areas.[13] Mass spectrometry can be used to confirm the identity of the peaks.

In Vitro Cytotoxicity Assay (MTT Assay): The potency of the ADC is assessed using an in vitro cytotoxicity assay, such as the MTT assay.[13]

Procedure:

-

Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic drug for 72-96 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).[13]

Quantitative Data Summary

While specific quantitative data for an ADC synthesized with this compound is not available in the public domain, the following table illustrates the type of data that would be generated and compared in a typical ADC development study.

| Parameter | ADC with Azido-PEG5-linker | Control ADC (different linker) | Unconjugated Antibody | Free Drug |

| Average DAR | ~4.0 | ~3.8 | N/A | N/A |

| Monomer Purity (%) | >95% | >95% | >98% | N/A |

| In Vitro Cytotoxicity (IC50, nM) | ||||

| - Target Cell Line (High Antigen) | 5.2 | 6.5 | >1000 | 0.8 |

| - Target Cell Line (Low Antigen) | 85.7 | 92.1 | >1000 | 0.9 |

| - Non-Target Cell Line | >1000 | >1000 | >1000 | 1.2 |

| Pharmacokinetics in Mice | ||||

| - Half-life (t½, hours) | ~250 | ~220 | ~300 | ~1.5 |

| - Clearance (mL/hr/kg) | ~0.2 | ~0.25 | ~0.15 | ~25 |

Visualizations

ADC Synthesis Workflow

Caption: Workflow for ADC synthesis using this compound.

ADC Mechanism of Action

Caption: General mechanism of action for an ADC.

Conclusion

This compound serves as a valuable and versatile linker in the construction of advanced antibody-drug conjugates. Its inherent properties, including the enhancement of solubility and pharmacokinetic profiles, combined with its suitability for highly specific click chemistry conjugation, position it as a key component in the development of more effective and safer targeted cancer therapies. The detailed experimental protocols and characterization methods outlined in this guide provide a framework for the rational design and evaluation of ADCs incorporating this promising linker technology. Further research focusing on the in vivo performance of ADCs utilizing this compound will be crucial in fully elucidating its potential in clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US5716980A - Alcohol or aldehyde derivatives and their use - Google Patents [patents.google.com]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 86770-68-5 | BroadPharm [broadpharm.com]

- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cellmosaic.com [cellmosaic.com]

- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Azide Functional Group in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the azide functional group's role in polyethylene glycol (PEG) linkers, a cornerstone of modern bioconjugation and drug delivery systems. The unique properties of the azide moiety, particularly its participation in bioorthogonal "click chemistry" reactions, have established azide-PEG linkers as indispensable tools for the precise and efficient modification of biomolecules, nanoparticles, and surfaces. This document details the synthesis, characterization, and application of azide-PEG linkers, offering in-depth experimental protocols and quantitative data to support researchers in their endeavors.

Core Properties of Azide-PEG Linkers

Azide-functionalized polyethylene glycol (Azide-PEG) is a class of hydrophilic polymers where one or more termini of the PEG chain are covalently modified to feature an azide (-N₃) group.[1] The combination of the PEG backbone and the azide functional group imparts a unique set of properties that are highly advantageous in biomedical applications.

Key Properties:

-

Biocompatibility: The PEG backbone is well-known for its non-toxic, non-immunogenic, and bioinert nature, which reduces nonspecific protein adsorption and enhances in vivo circulation times.[1]

-

Solubility: The hydrophilic nature of the PEG chain ensures excellent solubility in aqueous buffers, which is crucial for biological experiments.[2]

-

Stability: The azide group is chemically stable under most physiological conditions, including a pH range of 4-12, and is resistant to oxidation.[3] However, it can be reduced to an amine by strong reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[3] It is also advisable to protect azide-containing compounds from prolonged exposure to light and heat to prevent potential degradation.[3]

-

Bioorthogonality: The azide group is largely inert to the functional groups typically found in biological systems, preventing unwanted side reactions.[2] This allows for highly specific "click" reactions to be performed in complex biological media, including in living cells.[4]

-

Versatility: Azide-PEG linkers can be synthesized in various architectures, including monofunctional, bifunctional (homo- or hetero-), and multi-arm structures, allowing for a wide range of applications in creating complex bioconjugates.[1]

Synthesis and Characterization of Azide-PEG Linkers

The synthesis of azide-PEG typically involves a two-step process starting from a hydroxyl-terminated PEG.[1][5] The terminal hydroxyl group is first activated, commonly by conversion to a good leaving group such as a mesylate or tosylate, followed by nucleophilic substitution with an azide salt, such as sodium azide (NaN₃).[1][5]

Detailed Experimental Protocol: Synthesis of mPEG-Azide (5 kDa)

This protocol describes the synthesis of monofunctional azide-terminated PEG with a molecular weight of 5 kDa.

Materials:

-

mPEG-OH (5 kDa)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Mesylation of mPEG-OH:

-

Dissolve mPEG-OH (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) (1.5 eq.) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq.).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the product by adding the concentrated solution to cold diethyl ether.

-

Collect the white solid by filtration and dry under vacuum to obtain mPEG-OMs.

-

-

Azidation of mPEG-OMs:

-

Dissolve the dried mPEG-OMs (1 eq.) in anhydrous DMF.

-

Add sodium azide (NaN₃) (5-10 eq.) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir overnight.

-

After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.

-

Collect the crude product by filtration and redissolve it in a minimal amount of DCM.

-

Wash the DCM solution with water to remove excess sodium azide and DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Precipitate the final product, mPEG-N₃, in cold diethyl ether, collect by filtration, and dry under vacuum.

-

Characterization:

-

¹H NMR: Successful conversion can be confirmed by the appearance of a new peak corresponding to the methylene protons adjacent to the azide group (typically around 3.3-3.4 ppm in CDCl₃) and the disappearance of the peak for the methylene protons next to the mesylate group.[5]

-

FT-IR: The presence of the azide group can be confirmed by a characteristic sharp peak around 2100 cm⁻¹.

-

MALDI-TOF MS: This technique can be used to confirm the molecular weight of the final product and the successful incorporation of the azide group.[6]

Bioconjugation via Azide-Alkyne Cycloaddition

The azide group's primary utility lies in its ability to undergo highly efficient and specific cycloaddition reactions with alkynes, a family of reactions broadly termed "click chemistry."[7] The two most prominent types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole linkage.[8]

Diagram: CuAAC Reaction Mechanism

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9]

This protocol outlines the general procedure for conjugating an azide-PEG to a peptide that has been previously modified to contain a terminal alkyne group.

Materials:

-

Azide-PEG (e.g., mPEG-N₃, 5 kDa)

-

Alkyne-modified peptide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed water

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified peptide in degassed PBS.

-

Prepare a stock solution of Azide-PEG in degassed PBS. A 5- to 10-fold molar excess of Azide-PEG over the peptide is often used.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).

-

-

CuAAC Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified peptide and the Azide-PEG solution.

-

Prepare a premixed solution of CuSO₄ and THPTA. A 1:5 molar ratio of Cu:ligand is common.[10]

-

Add the CuSO₄/THPTA premix to the peptide/PEG solution. The final concentration of copper is typically in the range of 50-250 µM.[10]

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of ascorbate is typically around 5 mM.[10]

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

-

-

Purification:

-

Purify the PEGylated peptide conjugate from excess reagents using size-exclusion chromatography (SEC).

-

Analyze the collected fractions by UV-Vis spectroscopy and/or SDS-PAGE to identify the fractions containing the purified conjugate.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a stable triazole.[11] The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo and live-cell applications.[4]

Diagram: SPAAC Reaction Mechanism

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9]

This protocol describes the conjugation of an azide-PEG to a protein that has been functionalized with a DBCO group.

Materials:

-

Azide-PEG (e.g., N₃-PEG-NHS ester for prior protein modification, or a pre-made Azide-PEG)

-

DBCO-modified protein

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Reagent Preparation:

-

Dissolve the DBCO-modified protein in PBS to a concentration of 1-5 mg/mL.

-

Prepare a stock solution of Azide-PEG in PBS. A molar excess of 5- to 20-fold of the azide linker is typically used to ensure efficient conjugation.[4]

-

-

SPAAC Reaction:

-

Add the Azide-PEG stock solution to the DBCO-modified protein solution.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[4] For sensitive proteins, the reaction can be performed at 4°C overnight.

-

The reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 309 nm.[12]

-

-

Purification:

-

Remove excess Azide-PEG and other small molecules by size-exclusion chromatography or dialysis.

-

Characterize the purified conjugate using SDS-PAGE (to observe a shift in molecular weight), mass spectrometry, or UV-Vis spectroscopy.[4]

-

Quantitative Data and Reaction Comparison

The choice between CuAAC and SPAAC depends on the specific application, with key differences in reaction kinetics, biocompatibility, and cost.

Table 1: Comparison of CuAAC and SPAAC for Azide-PEG Bioconjugation

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (strain-promoted) |

| Biocompatibility | Potentially cytotoxic due to copper, limiting in vivo use without careful ligand selection.[13] | Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[13] |

| Reaction Kinetics | Generally very fast, with second-order rate constants typically ranging from 1-100 M⁻¹s⁻¹.[9] | Reaction rates are dependent on the specific cyclooctyne used, but can be very rapid.[13] |

| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[13] | Some cyclooctynes can react with thiols, leading to off-target labeling.[13] |

| Cost | Reagents (terminal alkynes, copper salts, ligands) are generally less expensive.[13] | Strained cyclooctynes can be significantly more expensive.[13] |

| Yield | Generally high specificity and can achieve quantitative yields under optimized conditions.[13] | High specificity and can achieve quantitative yields.[13] |

Table 2: Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 (in HEPES, pH 7) | [14] |

| sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 (in PBS, pH 7) | [14] |

| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.37 | [14] |

| Benzyl azide | BCN | 0.15 (in DMSO, 37°C) | [15] |

Applications of Azide-PEG Linkers in Drug Development

The versatility of azide-PEG linkers has led to their widespread adoption in various areas of drug development and biomedical research.

Diagram: Applications of Azide-PEG Linkers

Caption: Key applications of azide-PEG linkers in biomedical research and drug development.

-

Antibody-Drug Conjugates (ADCs): Azide-PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[16]

-

Targeted Drug Delivery: Targeting ligands, such as peptides or small molecules, can be conjugated to drug-loaded nanoparticles or polymers via azide-PEG linkers to enhance accumulation at the desired site of action.[1]

-

Hydrogel Formation: Bifunctional or multi-arm azide-PEGs can be crosslinked with corresponding alkyne-functionalized polymers to form biocompatible hydrogels for tissue engineering and controlled drug release.[1]

-

Nanoparticle Surface Modification: Functionalizing the surface of nanoparticles with azide-PEG improves their colloidal stability, reduces the formation of a protein corona, and provides a "stealth" coating that helps evade the immune system.[1]

-

Bioimaging: Fluorophores and radiolabels can be attached to biomolecules using azide-PEG linkers for applications in fluorescence imaging, PET, and SPECT.[1]

-

Biosensors: Azide-PEG linkers facilitate the immobilization of recognition elements, such as antibodies or aptamers, onto sensor surfaces for the detection of biological analytes.[1]

Troubleshooting

Table 3: Troubleshooting Guide for Azide-Alkyne Cycloaddition Reactions

| Problem | Possible Cause | Suggested Solution |

| Low or no reaction yield (CuAAC) | Inactive Cu(I) catalyst due to oxidation. | Degas all solutions thoroughly. Prepare sodium ascorbate solution fresh. Work under an inert atmosphere if possible.[17] |

| Steric hindrance around the azide or alkyne. | Increase reaction time and/or temperature. Redesign the linker to be longer or more flexible.[17] | |

| Copper chelation by the substrate. | Use a copper-stabilizing ligand (e.g., THPTA). Add a sacrificial metal like Zn(II) to occupy chelating sites.[10] | |

| Low or no reaction yield (SPAAC) | Steric hindrance. | Use a PEG spacer to extend the DBCO or azide group away from the biomolecule.[12] |

| Low concentration of reactants. | Increase the concentration of one or both reactants. | |

| Side reactions (CuAAC) | Oxidative homocoupling of alkynes (Glaser coupling). | Maintain anaerobic conditions and use an adequate amount of reducing agent.[17] |

| Damage to biomolecules by ROS. | Use a copper-stabilizing ligand. Lower the reaction temperature.[17] | |

| Difficulty in purification | Persistent copper contamination. | Use a chelating resin to remove copper, followed by SEC or dialysis.[17] |

This guide provides a foundational understanding and practical protocols for utilizing azide-PEG linkers. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired outcome.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Significance of the Terminal Hydroxyl Group in Azido-PEG5-alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-alcohol is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and surface modification. Its unique architecture, featuring a terminal azide group for bioorthogonal click chemistry and a primary hydroxyl group for further functionalization, offers a versatile platform for the construction of complex biomolecular conjugates. This technical guide provides a comprehensive overview of the core attributes of this compound, with a particular focus on the strategic importance of its terminal hydroxyl group. This document delves into the quantitative aspects of its reactivity, provides detailed experimental protocols for its utilization, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its application in advanced therapeutic and diagnostic strategies.

Introduction

Polyethylene glycol (PEG) linkers are integral components in the design of bioconjugates, enhancing solubility, stability, and pharmacokinetic profiles of therapeutic and diagnostic agents.[1] Among the diverse array of PEG derivatives, heterobifunctional linkers provide the advantage of sequential and controlled conjugation of two different molecular entities.[2] this compound, a molecule with five ethylene glycol units, embodies this principle by offering two distinct reactive handles: a terminal azide (N₃) and a terminal hydroxyl (-OH) group.[3][4]

The azide group serves as a versatile moiety for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] These reactions are characterized by their high efficiency, specificity, and biocompatibility.[1] The terminal hydroxyl group, while seemingly simple, represents a critical nexus for molecular diversification, enabling the introduction of a wide array of functional groups or direct conjugation to various substrates.[3][4] This dual functionality makes this compound a powerful tool in the development of sophisticated constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5]

The Dual Functionality of this compound

The utility of this compound stems from its two terminal functional groups, which can be addressed orthogonally.

The Azide Group: A Gateway to Click Chemistry

The azide group is a cornerstone of bioorthogonal chemistry, allowing for highly specific ligation to alkyne-containing molecules. This specificity ensures that the conjugation reaction proceeds with minimal side reactions with biological macromolecules.[1]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne. It is widely used for its rapid kinetics and high yields.[7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with azides. The absence of a cytotoxic copper catalyst makes it particularly suitable for applications in living systems.[8][9]

The Terminal Hydroxyl Group: A Versatile Handle for Derivatization

The terminal hydroxyl group provides a readily accessible site for a variety of chemical modifications. This versatility allows for the tailoring of the linker's properties and the attachment of a secondary molecule of interest. Common derivatizations include:

-

Oxidation to Carboxylic Acid: The primary alcohol can be oxidized to a carboxylic acid, which can then be activated (e.g., as an NHS ester) to react with primary amines on proteins or other biomolecules.[3]

-

Esterification: The hydroxyl group can be esterified with a variety of carboxylic acids to introduce different functionalities.

-

Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), enabling nucleophilic substitution with a range of nucleophiles to introduce amines, thiols, or other functional groups.

Quantitative Data and Comparative Analysis